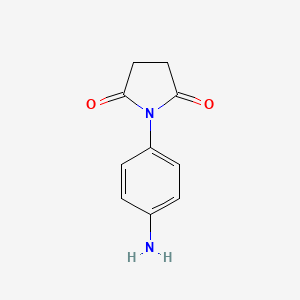

1-(4-Aminophényl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound exhibits a wide range of biological properties, making it a popular choice in several fields, including pharmaceuticals, materials science, and biotechnology.

Applications De Recherche Scientifique

1-(4-Aminophenyl)pyrrolidine-2,5-dione has numerous scientific research applications across various fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Analyse Biochimique

Biochemical Properties

1-(4-Aminophenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It is known to interact with enzymes such as P450 aromatase, where it acts as a reversible inhibitor This interaction is crucial as P450 aromatase is involved in the biosynthesis of estrogens from androgens

Cellular Effects

1-(4-Aminophenyl)pyrrolidine-2,5-dione has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with P450 aromatase can lead to changes in estrogen levels, which in turn can affect cell proliferation and differentiation . Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves its binding interactions with biomolecules. As a reversible inhibitor of P450 aromatase, it binds to the enzyme’s active site, preventing the conversion of androgens to estrogens . This inhibition can lead to decreased estrogen levels, affecting various physiological processes. Furthermore, the compound may also interact with other proteins and enzymes, influencing their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Aminophenyl)pyrrolidine-2,5-dione have been studied over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of P450 aromatase, resulting in prolonged changes in estrogen levels and associated cellular effects.

Dosage Effects in Animal Models

The effects of 1-(4-Aminophenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits P450 aromatase without causing significant adverse effects . At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

1-(4-Aminophenyl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s inhibition of P450 aromatase affects the metabolic flux of androgens and estrogens, leading to changes in their levels . Additionally, the compound may undergo biotransformation by other enzymes, resulting in metabolites with different biological activities.

Transport and Distribution

The transport and distribution of 1-(4-Aminophenyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, as well as its potential for off-target effects.

Subcellular Localization

1-(4-Aminophenyl)pyrrolidine-2,5-dione is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization, as well as by post-translational modifications that direct it to specific organelles. These factors play a crucial role in determining the compound’s overall biological effects.

Méthodes De Préparation

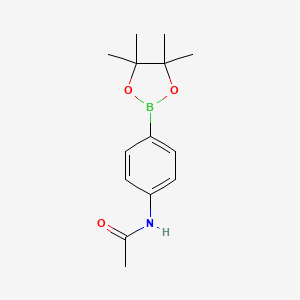

The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Analyse Des Réactions Chimiques

1-(4-Aminophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .

Mécanisme D'action

The mechanism of action of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(4-Aminophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

- 1-(4-Aminophenyl)-1H-pyrrole-2,5-dione

- 3-(4-Aminophenyl)pyrrolidine-2,5-dione

- 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

- 1-Amino-3-phenyl-2,5-pyrrolidinedione

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of 1-(4-Aminophenyl)pyrrolidine-2,5-dione lies in its specific functional groups and the resulting biological properties .

Propriétés

IUPAC Name |

1-(4-aminophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJTGNICKTBTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373411 |

Source

|

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34373-09-6 |

Source

|

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.